2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6-5-9(14-4)12-10-7(2)11-8(3)13(6)10/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGMLUODUHPBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N=C(N12)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518966 | |
| Record name | 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-20-1 | |
| Record name | 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the heterocyclic system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The specific reaction conditions, such as the degree of aza-substitution in the rings, pH of the reaction medium, and the presence of electron-withdrawing groups, can significantly affect the course of the Dimroth rearrangement .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, involving the isomerization of heterocyclic systems .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and nucleophiles. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in determining the reaction pathway and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of various aminopyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research has indicated that derivatives of imidazo[1,5-a]pyrimidines exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain Mannich bases derived from imidazo[1,5-a]pyrimidines demonstrate significant cytotoxicity against human tumor cell lines, including those associated with leukemia and solid tumors . The mechanism of action is often linked to the inhibition of specific oncogenic pathways, such as the Bmi-1 signaling pathway, which is crucial for maintaining cancer stem cell populations and tumor progression .
Kinase Inhibition
The compound's structure allows it to serve as a scaffold for designing kinase inhibitors. Kinases are vital in regulating cellular processes and are often implicated in cancer. The development of imidazo[1,5-a]pyrimidine derivatives as kinase inhibitors has been explored extensively, with promising results indicating their potential role in targeted cancer therapies .
Biochemical Research
Biochemical Probes
2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine can be utilized as a biochemical probe in research settings. Its ability to interact with various biological targets makes it suitable for studying enzyme activities and signaling pathways. The compound's derivatives have been employed to elucidate the roles of specific kinases and other proteins involved in disease mechanisms.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying various substituents on the imidazo[1,5-a]pyrimidine core to enhance its potency and selectivity against cancer cell lines. For example, modifications at the 2 and 8 positions have been shown to significantly affect the compound's biological activity and specificity towards different kinases .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating the cytotoxic effects of Mannich bases derived from imidazo[1,5-a]pyrimidines, compounds were tested against Jurkat T-lymphocyte cells. Results indicated that certain derivatives exhibited up to 5-fold increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. This suggests that structural modifications can lead to enhanced therapeutic efficacy against specific cancers.
Case Study 2: Kinase Inhibition
A series of imidazo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on CDK2 kinase activity. Some compounds demonstrated IC50 values significantly lower than existing inhibitors, highlighting their potential as new therapeutic agents in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural and functional features of 2-methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine with related fused bicyclic heterocycles:
Key Observations :
- Substituent Effects : The methoxy group in the imidazo derivative may mimic the role of morpholine or aryl groups in pyrazolo analogs, enhancing target affinity (e.g., kinase binding pockets) . Methyl groups at positions 4, 6, and 8 likely improve lipophilicity, akin to trimethyl substitutions in triazolo antiproliferative agents .
Biological Activity
2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique structure that includes a methoxy group and three methyl groups on the imidazo ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.23 g/mol
- Structural Features : The presence of the methoxy and methyl groups enhances its lipophilicity, which is crucial for biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes and interfere with viral DNA replication, contributing to its potential as an antiviral agent .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).
- Mechanism : The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways .
Comparative Studies
A comparative analysis with similar compounds reveals that this compound has enhanced biological activity due to its specific substitution pattern. This pattern influences its chemical reactivity and interaction with biological targets .
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| This compound | Three methyl groups on imidazo ring | High cytotoxicity against various cancer cell lines |
| 4-Methylimidazo[1,5-a]pyrimidine | Methyl group only at the fourth position | Moderate activity |
| 2-Ethoxy-4-methylimidazo[1,5-a]pyrimidine | Ethoxy instead of methoxy | Variable solubility and activity |
Study on Anticancer Effects
In a notable study published in Cancer Research, researchers evaluated the effects of this compound on glioblastoma cells. The findings indicated a significant reduction in cell viability at concentrations above 50 µM. The study utilized MTT assays to measure cell proliferation and confirmed apoptosis through caspase activation assays .
Mechanistic Insights
Another investigation focused on the compound's mechanism of action involving the inhibition of Bmi-1 protein expression in cancer stem cells. This inhibition was correlated with reduced tumor growth in xenograft models . The results suggest that targeting Bmi-1 could be a viable strategy for developing new cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrimidine precursors with hydrazine derivatives. Key steps include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts like acetic acid. Multi-step routes may require sequential alkylation and methoxylation, with purity enhanced via column chromatography .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., as in ) resolves stereoelectronic effects of the methoxy and methyl groups. Infrared (IR) spectroscopy identifies functional groups like C-O bonds .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on analogous compounds (), use PPE (gloves, goggles), avoid inhalation (H335), and ensure ventilation. First-aid measures include rinsing eyes with water (H319) and consulting a physician for ingestion (H302). Store in inert atmospheres to prevent degradation.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) simulate interactions with enzymes like kinases or cytochrome P450. Pharmacophore mapping aligns the methoxy group with hydrogen-bond acceptors, while methyl groups enhance lipophilicity for membrane penetration. Compare with triazolo[1,5-a]pyrimidine derivatives known for antiviral or anticancer activity .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times). Use isogenic models to control genetic variability. Validate target engagement via Western blotting or CRISPR knockouts. Meta-analyses of structure-activity relationships (SAR) can clarify if substituent positioning (e.g., para vs. ortho methoxy) alters efficacy .
Q. How does the electron-donating methoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group activates the imidazo[1,5-a]pyrimidine core for electrophilic substitution at the 5-position. Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids is optimized using Pd(OAc)₂/XPhos in toluene/water (3:1) at 90°C. Monitor regioselectivity via LC-MS to avoid byproducts .
Q. What in silico and experimental methods assess environmental toxicity or biodegradability?
- Methodological Answer : Use EPI Suite to predict logP and biodegradation pathways. Experimental assays include OECD 301D (closed bottle test) for aerobic degradation. ToxCast/Tox21 data can screen for endocrine disruption potential. Compare with EPA DSSTox entries (e.g., DTXSID60334474 in ) for hazard profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
